2,6-Dichloro-3-(pentafluoroethyl)pyridine
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Overview
Description
2,6-Dichloro-3-(pentafluoroethyl)pyridine is a chemical compound with the molecular formula C7H2Cl2F5N and a molecular weight of 266. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms and a pentafluoroethyl group attached to the pyridine ring .
Preparation Methods
The synthesis of 2,6-Dichloro-3-(pentafluoroethyl)pyridine typically involves the chlorination of 3-(pentafluoroethyl)pyridine. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable catalyst. Industrial production methods may involve continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
2,6-Dichloro-3-(pentafluoroethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various organometallic reagents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,6-Dichloro-3-(pentafluoroethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes .
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-(pentafluoroethyl)pyridine involves its interaction with specific molecular targets. The chlorine and pentafluoroethyl groups play a crucial role in its reactivity and binding affinity. The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
2,6-Dichloro-3-(pentafluoroethyl)pyridine can be compared with other similar compounds such as:
2,6-Dichloropyridine: Lacks the pentafluoroethyl group, making it less reactive in certain reactions.
3-(Pentafluoroethyl)pyridine: Lacks the chlorine atoms, affecting its chemical properties and reactivity.
2,6-Difluoropyridine: Contains fluorine atoms instead of chlorine, leading to different reactivity and applications.
The presence of both chlorine and pentafluoroethyl groups in this compound makes it unique and versatile for various applications .
Properties
CAS No. |
1816287-43-0 |
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Molecular Formula |
C7H2Cl2F5N |
Molecular Weight |
265.99 g/mol |
IUPAC Name |
2,6-dichloro-3-(1,1,2,2,2-pentafluoroethyl)pyridine |
InChI |
InChI=1S/C7H2Cl2F5N/c8-4-2-1-3(5(9)15-4)6(10,11)7(12,13)14/h1-2H |
InChI Key |
ARPAIDMTLBFTDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(C(F)(F)F)(F)F)Cl)Cl |
Origin of Product |
United States |
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